molecular formula C20H34O3 B1165207 17α-Hydroxyethyl-5β-estrane-3α,17β-diol

17α-Hydroxyethyl-5β-estrane-3α,17β-diol

Cat. No.: B1165207
M. Wt: 322.48
Attention: For research use only. Not for human or veterinary use.
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Description

17α-Hydroxyethyl-5β-estrane-3α,17β-diol is a semi-synthetic estrane steroid of significant interest in biochemical and pharmacological research. As a 17β-diol steroid, it is a structural analog of endogenous steroid metabolites and is closely related to a class of compounds investigated as definitive biomarkers for the abuse of anabolic steroids like nandrolone in veterinary science . Researchers value this compound for studying steroid metabolism pathways, particularly the role of 5β-reductase and 3α-hydroxysteroid dehydrogenase enzymes. The 17α-hydroxyethyl modification is a common feature in synthetic steroids, often used to alter the compound's metabolic half-life and binding affinity to steroid receptors such as the estrogen receptor (ER) and androgen receptor (AR) . This makes it a valuable tool for probing structure-activity relationships (SAR). Its core structure, 5β-estrane-3α,17β-diol, shares the same stereochemistry as endogenous neurosteroids known to act as potent positive allosteric modulators of the GABAA receptor, suggesting potential for research into neuropharmacology and neurosteroid replacement therapy . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.48

Origin of Product

United States

Biosynthesis and Metabolic Pathways in Biological Systems Non Human Focus

Origin and Enzymatic Formation of 17α-Hydroxyethyl-5β-estrane-3α,17β-diol

This diol metabolite does not occur naturally but is formed through the metabolism of synthetic steroids.

The primary precursors of this compound are the synthetic anabolic steroids ethylestrenol (B1671647) and norethandrolone (B1679909). nih.gov Ethylestrenol is considered a prodrug of norethandrolone, as it is rapidly converted to norethandrolone in the body. wikipedia.org

In bovine liver cells, ethylestrenol undergoes extensive biotransformation to norethandrolone. nih.gov Subsequent metabolic reactions then convert norethandrolone into this compound. nih.gov In vitro studies using rat liver preparations have also demonstrated that ethylestrenol is metabolized to norethandrolone as the major metabolite, with 17α-ethyl-5β-estrane-3α,17β-diol being identified as a minor metabolite. nih.gov This metabolic cascade highlights a sequential pathway from ethylestrenol to norethandrolone and finally to the diol metabolite.

The metabolic pathway can be summarized as follows:

EthylestrenolNorethandroloneThis compound

In vivo studies in cattle have confirmed that after the administration of either ethylestrenol or norethandrolone, this compound is a major excreted metabolite. nih.gov

The conversion of the precursor compounds into this compound is catalyzed by specific enzymes, primarily reductases and hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for the reduction of the A-ring and the 3-keto group of the steroid nucleus.

5β-Reductase (AKR1D1): This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid, leading to the formation of a 5β-dihydro metabolite. The human form of this enzyme is known to act on various steroid hormones, including progesterone (B1679170) and testosterone, to produce 5β-reduced metabolites. wikipedia.org The formation of the 5β-configuration in this compound from norethandrolone is indicative of 5β-reductase activity.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): Following the reduction of the A-ring, the 3-keto group is then reduced to a 3α-hydroxyl group by 3α-HSD. wikipedia.org These enzymes are part of the aldo-keto reductase (AKR) superfamily and are crucial in the metabolism of steroid hormones. nih.gov Different isoforms of 3α-HSD exist, with varying tissue distribution and substrate specificities. wikipedia.orgnih.gov For instance, in humans, the AKR1C4 isoform is primarily found in the liver. nih.gov The presence of the 3α-hydroxyl group in the final metabolite confirms the action of a 3α-HSD.

The enzymatic cascade can be visualized as:

Norethandrolone is acted upon by 5β-reductase .

The resulting intermediate is then a substrate for 3α-hydroxysteroid dehydrogenase , yielding This compound .

Metabolic Fate and Further Transformations of this compound

Once formed, this compound can undergo further metabolic changes, primarily through conjugation, to facilitate its elimination from the body.

To increase their water solubility and aid in their excretion, steroid metabolites are often conjugated with polar molecules such as glucuronic acid or sulfate (B86663). cas.cz

Glucuronidation: This is a major phase II metabolic pathway for steroids. The process is catalyzed by UDP-glucuronosyltransferases (UGTs). While direct studies on the glucuronidation of this compound are limited, studies on related 19-norsteroids show that their metabolites are excreted as glucuronide conjugates. nih.gov For many steroids, glucuronides are the primary form of excreted metabolites. worthington-biochem.com

Sulfation: This is another important conjugation pathway, catalyzed by sulfotransferases (SULTs). Sulfate conjugates of steroid metabolites have been identified and are considered important for increasing the window of detection for certain anabolic steroids. nih.govnih.gov For some steroids, sulfate metabolites can be the predominant form found in urine, especially at later time points after administration. nih.gov

It is highly probable that this compound is excreted as both glucuronide and sulfate conjugates.

The conjugated metabolites of this compound are eliminated from the body through both urine and feces. The primary route of excretion can vary between species.

In cattle treated with its precursors, this compound has been identified as a major metabolite in both urine and feces. nih.gov This makes the monitoring of this compound in either matrix a reliable method for detecting the administration of ethylestrenol or norethandrolone. nih.gov In domestic cats, it has been shown that over 95% of estradiol (B170435) metabolites are excreted in the feces. si.edu The excretion pattern for metabolites of synthetic steroids can also show species-specific variations.

Tissue and Organismal Specificity of Metabolism

The metabolism of anabolic steroids, including the formation of this compound, exhibits significant specificity depending on the tissue and the animal species.

The liver is the principal organ for steroid metabolism due to its high concentration of metabolizing enzymes like reductases and hydroxysteroid dehydrogenases. nih.gov In vitro studies with bovine liver cells and subcellular fractions have demonstrated the conversion of ethylestrenol and norethandrolone to this compound. nih.gov

There are notable species-specific differences in metabolic pathways. For example, while this compound is a major metabolite in cattle, in rats it has been identified as a minor metabolite of ethylestrenol. nih.govnih.gov Comparative metabolism studies of other 'designer' steroids have also highlighted significant differences between species such as the equine, canine, and human, particularly in the extent of reductive metabolism. researchgate.net These differences are critical for selecting the appropriate target metabolites for doping control in different animal sports.

Below is an interactive table summarizing the key metabolic aspects discussed:

Table 1: Metabolic Profile of this compound
Feature Description Key Enzymes/Pathways Animal Model Examples
Precursors Ethylestrenol, Norethandrolone - Cattle, Rat nih.govnih.gov
Formation Reduction of A-ring and 3-keto group 5β-Reductase, 3α-Hydroxysteroid Dehydrogenase Bovine liver cells nih.gov
Conjugation Glucuronidation and Sulfation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) General steroid metabolism cas.cznih.gov
Excretion Urinary and Fecal - Cattle (urine and feces) nih.gov
Primary Site Liver - Bovine, Rat nih.govnih.gov
Species Variation Major metabolite in cattle, minor in rats - Cattle vs. Rat nih.govnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Norethandrolone
Ethylestrenol
Estradiol
Progesterone

Comparative Metabolic Studies Across Animal Species

The biotransformation of synthetic steroids can vary significantly between species, leading to different metabolic profiles. Understanding these differences is crucial for identifying appropriate biomarkers of exposure. This section compares the metabolism leading to the formation of this compound and related compounds in cattle and greyhounds.

Cattle:

In bovine species, this compound, also known as 17α-ethyl-5β-estrane-3α,17β-diol (EED), is a well-established major metabolite of the anabolic steroids ethylestrenol (EES) and norethandrolone (NE). Research has demonstrated that after administration of either EES or NE to cattle, EED is excreted as a primary metabolic product. This makes this compound a key biological marker for detecting the illicit use of these growth promoters in slaughter cattle. nih.gov The metabolic pathway involves the reduction of the parent compounds. Specifically, norethandrolone is rapidly reduced to 17α-ethyl-5β-estrane-3α,17β-diol. nih.gov

Furthermore, studies have investigated other related estranediols in cattle. For instance, following the administration of 17β-nandrolone, 5β-estrane-3α,17β-diol has been identified as a metabolite, suggesting that this particular isomer may also serve as a marker for nandrolone (B1676933) abuse. gla.ac.uk

Greyhounds:

While direct studies confirming the formation of this compound from ethylestrenol or norethandrolone in greyhounds are not as extensively documented in publicly available literature, broader research into the metabolism of anabolic-androgenic steroids in this species provides valuable insights. The principal Phase I metabolic pathways observed in greyhounds for a range of steroids include the reduction of A-ring unsaturations and/or 3-ketones. researchgate.net This process can result in either 3α,5β- or 3β,5α-stereochemistry. researchgate.net These general metabolic routes are consistent with the enzymatic reactions that would lead to the formation of a diol metabolite like this compound from its precursors.

For example, studies on other steroids in greyhounds have identified various diol and triol metabolites. researchgate.netlboro.ac.uk The metabolism of methyltestosterone (B1676486) in greyhounds leads to major metabolites such as 17α-methyl-5β-androstane-3α,17β-diol. researchgate.net This demonstrates the capability of the greyhound's metabolic system to produce 5β-reduced diol metabolites. However, without direct studies on ethylestrenol and norethandrolone in this species, a definitive statement on the formation of this compound remains speculative.

In Vitro Metabolic Models

To better understand the specific biochemical transformations of steroids without the complexities of in vivo systems, researchers utilize in vitro models such as liver cell cultures and microsomal preparations. These models allow for the controlled study of metabolic pathways and the identification of resulting metabolites.

Bovine Liver Cell Cultures and Microsomal Preparations:

The metabolism of ethylestrenol and norethandrolone has been evaluated using in vitro systems derived from bovine liver. nih.gov Incubations of norethandrolone with monolayer cultures of bovine hepatocytes have shown that NE is rapidly reduced to 17α-ethyl-5β-estrane-3α,17β-diol (EED). nih.gov

Furthermore, studies using bovine microsomal preparations, which are rich in drug-metabolizing enzymes, have revealed that ethylestrenol is extensively biotransformed into norethandrolone. nih.gov This norethandrolone is then further metabolized to 17α-ethyl-5β-estrane-3α,17β-diol. nih.gov These in vitro findings correlate well with in vivo observations, confirming the metabolic pathway and the identity of EED as a major metabolite in cattle. nih.gov

The table below summarizes the key findings from in vitro metabolic studies of ethylestrenol and norethandrolone in bovine liver preparations.

Parent CompoundIn Vitro SystemMajor Metabolite(s) Identified
Ethylestrenol (EES)Bovine Microsomal PreparationsNorethandrolone (NE)
Norethandrolone (NE)Monolayer Cultures of Bovine Hepatocytes17α-ethyl-5β-estrane-3α,17β-diol (EED)

This data clearly illustrates the stepwise conversion of ethylestrenol to norethandrolone and subsequently to this compound within the bovine liver.

Chemical Synthesis and Derivatization for Research Applications

Total Synthesis Strategies for 17α-Ethyl-5β-estrane-3α,17β-diol and its Isomers

The total synthesis of complex steroids like 17α-ethyl-5β-estrane-3α,17β-diol and its various stereoisomers is a multi-step process that requires precise control over stereochemistry at several chiral centers. Researchers often adapt established synthetic routes from commercially available steroid precursors.

A primary challenge in synthesizing estrane-diol isomers is achieving the desired stereochemistry at the C3, C5, and C17 positions. The configuration of the hydroxyl groups (α or β) and the A/B ring junction (5α or 5β) dictates the compound's biological activity and metabolic profile.

Stereocontrol at C17: Introducing the 17α-alkyl group and the 17β-hydroxyl group is a significant synthetic hurdle. Standard reductions of a 17-keto steroid, for instance with sodium borohydride (B1222165) (NaBH₄), typically yield the 17β-hydroxy isomer due to the steric hindrance from the C18-methyl group, which blocks hydride attack from the β-face (top face) of the molecule. researchgate.net To obtain the desired 17α-hydroxy configuration, chemists often employ methods like the Mitsunobu reaction to invert the configuration of a more easily accessible 17β-alcohol. researchgate.net Alternatively, thermodynamic reductions such as the Meerwein-Ponndorf-Verley (MPV) reaction can favor the formation of the more stable 17α-hydroxy isomer from a 17-ketone precursor. researchgate.net

Stereocontrol at C3 and C5: The stereochemistry at C3 and the C5 A/B ring junction is often established from a precursor with a Δ4 or Δ5(10) double bond. Catalytic hydrogenation of a Δ4-en-3-one precursor can lead to the 5β-androstane skeleton. Subsequent reduction of the 3-keto group is required to produce the 3α-hydroxyl group. The choice of reducing agent is critical; for example, using lithium tri(t-butoxy)aluminum hydride can predominantly yield the equatorial 3α-alcohol from a 3-ketone. researchgate.net

The synthesis of 17α-ethyl-5β-estrane-3α,17β-diol and its isomers typically starts from readily available steroid precursors like estrone (B1671321), 17β-estradiol, or norethynodrel. researchgate.net The reaction pathways involve a series of strategic modifications to the steroid core.

A plausible synthetic route could involve the following key steps:

Alkylation at C17: Starting with a 17-keto precursor, a Grignard reaction with an ethylmagnesium halide or a similar organometallic reagent would introduce the 17α-ethyl group and form the 17β-tertiary alcohol.

A-Ring Modification: If starting from an aromatic A-ring precursor like estradiol (B170435), a Birch reduction is necessary to reduce the aromatic ring, which can lead to a Δ5(10)-ene intermediate. researchgate.net

Reduction of Unsaturation and Ketones: The double bonds in the steroid nucleus are selectively hydrogenated to establish the desired 5β stereochemistry. Any ketone functionalities, such as at C3, are then stereoselectively reduced to the corresponding alcohol. researchgate.net

Synthetic Step Typical Reagent/Reaction Purpose Relevant Precursor
Introduction of 17-ethyl groupEthylmagnesium bromide (Grignard)Forms the 17α-ethyl, 17β-ol functionality5β-Estran-3α-ol-17-one
Reduction of Aromatic RingLi/NH₃ (Birch Reduction)Creates non-aromatic A-ring for further modificationEstradiol or Estrone
Inversion of C17-OHMitsunobu ReactionConverts a 17β-ol to a 17α-ol (for secondary alcohols)17β-hydroxy steroid
Reduction of C3-ketoneLithium tri(t-butoxy)aluminum hydrideStereoselectively forms 3α-ol from 3-one17α-Ethyl-5β-estran-17β-ol-3-one

Preparation of Labeled Analogs for Metabolic and Analytical Research (e.g., isotopic labeling)

Isotopically labeled analogs of 17α-ethyl-5β-estrane-3α,17β-diol are indispensable tools for modern research. They are primarily used as internal standards in quantitative mass spectrometry-based assays, allowing for precise measurement by correcting for analyte loss during sample preparation and analysis. dntb.gov.uanih.gov Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes.

The synthesis of these labeled compounds involves introducing the isotope at a position that is not susceptible to metabolic loss. nih.gov For steroids, this often means labeling the steroid skeleton rather than the functional groups.

Methods for Deuterium Labeling:

Acid-Catalyzed Exchange: A common method involves an acid-catalyzed exchange reaction. For instance, regioselective deuterium labeling of the aromatic ring of estrone has been achieved using deuterated trifluoroacetic acid. nih.govresearchgate.net

Reduction with Labeled Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms during the reduction of ketone or ester functionalities.

Catalytic Deuteration: The hydrogenation of a double bond using deuterium gas (D₂) over a catalyst (e.g., Palladium on carbon) is an effective way to introduce two deuterium atoms with specific stereochemistry.

These labeled analogs are crucial for isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique used in clinical chemistry and doping control. dntb.gov.ua The use of a deuterated internal standard, such as d3-3'-hydroxystanozolol in stanozolol (B1681124) analysis, exemplifies this application. dshs-koeln.de

Derivatization Techniques for Enhanced Analytical Detection and Characterization (e.g., TMS ethers)

Due to their low volatility and thermal instability, steroids like 17α-ethyl-5β-estrane-3α,17β-diol are often not suitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is employed to block polar hydroxyl groups, thereby increasing the compound's volatility, thermal stability, and improving its chromatographic behavior. researchgate.net

The most common derivatization technique for steroidal alcohols is the formation of trimethylsilyl (B98337) (TMS) ethers. nist.govnist.gov This is typically achieved by reacting the steroid with a silylating agent.

Common Silylating Agents:

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide

TMCS: Trimethylchlorosilane (often used as a catalyst)

The resulting TMS-derivatized compound, such as 5β-estran-17α-ethyl-3α,17β-diol, di-trimethylsilyl ether, is much more amenable to GC-MS analysis. nist.gov This derivatization produces characteristic mass spectra with specific fragment ions that are useful for structural elucidation and sensitive detection in selected ion monitoring (SIM) mode. researchgate.net For example, the di-TMS derivative of 17α-methyl-5α-androstane-3α,17β-diol shows a distinct mass spectrum that aids in its identification. nist.gov

Derivative Parent Compound Chemical Formula of Derivative Purpose
Di-trimethylsilyl (di-TMS) ether17α-Ethyl-5β-estrane-3α,17β-diolC₂₆H₅₀O₂Si₂Increase volatility and thermal stability for GC-MS analysis
Di-trimethylsilyl (di-TMS) ether17α-Methyl-5α-androstane-3α,17β-diolC₂₆H₅₀O₂Si₂Improve chromatographic peak shape and detection sensitivity

Synthesis of Reference Standards for Research and Quality Control

The availability of high-purity, certified reference materials (CRMs) is a prerequisite for the accurate identification and quantification of steroid metabolites in biological matrices. industry.gov.au These standards are essential for validating analytical methods, ensuring the quality and comparability of results between laboratories, and serving as primary calibrators. researchgate.netnih.gov

The synthesis of a reference standard must yield a product of known and high purity, with its identity rigorously confirmed by multiple spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy

Mass Spectrometry (MS)

Infrared (IR) spectroscopy

The purity is often determined using a mass balance approach, which accounts for organic impurities, volatile content (e.g., water, residual solvents), and non-volatile residues. industry.gov.au For instance, the certified reference material for (±)-18α-Homo-17α-ethyl-5α-estrane-3α,17β-diol was prepared by synthesis and certified for identity and purity by the National Measurement Institute of Australia (NMIA). industry.gov.au

Commercial suppliers provide a wide range of steroid metabolites as reference standards, often as solutions of a precise concentration, to support research in areas like endocrinology and anti-doping science. steraloids.comtheclinivex.com The synthesis of specific isomers like 5α-estrane-3β,17α-diol is crucial as they serve as essential reference materials for detecting the misuse of anabolic steroids. nih.gov The need for specific isomers is highlighted by findings that 5β-estrane-3α,17β-diol may be a definitive marker for nandrolone (B1676933) administration, making its pure standard critical for accurate testing. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Profiling

Chromatography is essential for separating 17α-Hydroxyethyl-5β-estrane-3α,17β-diol from other structurally similar steroids and interfering compounds within a sample matrix. The choice of technique depends on the sample type, required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of steroids. For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and definitive structural identification based on mass spectra.

Due to the presence of multiple hydroxyl groups, this compound requires derivatization to increase its volatility and thermal stability for GC analysis. mdpi.com A common approach is silylation, which converts the polar hydroxyl (-OH) groups into less polar trimethylsilyl (B98337) (TMS) ethers.

The Australian National Measurement Institute (NMI) provides detailed parameters for the analysis of a reference standard of this compound (also known as Norpregnanetriol), confirming its amenability to GC-MS analysis. industry.gov.au The analysis was performed on the parent compound and its tris-TMS derivative. industry.gov.au The mass spectrum of the derivatized compound provides a unique fragmentation pattern, or fingerprint, that allows for confident identification. The retention time and the mass-to-charge ratios (m/z) of the characteristic fragment ions are key identifiers. industry.gov.au

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value
Instrument Agilent 6890 GC / 5973 MS
Column TG1-MS, 30 m x 0.25 mm I.D. x 0.25 µm
Oven Program 260 °C (15 min), then 20 °C/min to 300 °C (hold 5 min)
Injector Temp. 250 °C
Transfer Line Temp. 280 °C
Carrier Gas Helium, 1.0 mL/min
Split Ratio 20:1

Data sourced from the Australian National Measurement Institute certificate of analysis for reference material S015. industry.gov.au

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for steroid analysis, offering high sensitivity and specificity without the need for derivatization. This technique is particularly suitable for analyzing complex biological fluids. ed.ac.uk

A study focused on the analysis of 59 anabolic agents in wastewater successfully developed and validated an electrospray ionisation LC-MS/MS method that included this compound (CAS 1245704-40-8). uq.edu.au The method demonstrated acceptable performance for linearity, accuracy, and precision, with defined limits of detection (LOD) and quantification (LOQ). uq.edu.au

Developing an LC-MS/MS method involves optimizing several components:

Chromatographic Separation: A reversed-phase column, such as a C18, is typically used. nih.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency and chromatographic peak shape. ed.ac.uksigmaaldrich.com

Ionization: Electrospray ionization (ESI) is commonly employed for steroids, and can be operated in either positive or negative ion mode depending on the target analytes. lcms.cz

Mass Spectrometry: In tandem MS, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations. mdpi.com

Table 2: LC-MS/MS Method Performance for Anabolic Agents Including this compound in Wastewater

Parameter Value
LogP 3.08
Limit of Detection (LOD) 0.004 – 1.56 µg/L
Limit of Quantification (LOQ) 0.01 – 4.75 µg/L
Linearity (R²) >0.995 (with few exceptions)
Accuracy 68-119%
Precision (%RSD) 1-21%

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a fundamental technique used for the isolation and purity assessment of chemical compounds. While not as sensitive as mass spectrometry for trace quantification, it is an essential tool in the synthesis and certification of reference materials. industry.gov.au

The purity of the this compound reference material from the NMI was determined by subtracting the total percentage of impurities, which were identified using a suite of techniques including HPLC with UV detection. industry.gov.au This process confirms the identity of the main peak corresponding to the compound and quantifies any synthesis by-products or degradants. HPLC is also used in preparative applications to isolate the compound of interest from a reaction mixture. researchgate.net

For extremely complex samples containing a multitude of structurally similar analytes, such as comprehensive steroid profiling in biological matrices ("steroidomics"), comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional one-dimensional GC. nih.gov

In GCxGC, effluent from a primary GC column is subjected to a second, different column for further separation. This results in a two-dimensional chromatogram with vastly increased peak capacity. While no specific published methods for the analysis of this compound using GCxGC have been identified, the technique is highly applicable. It would be particularly powerful in metabolic studies where the target compound must be resolved from a large number of other endogenous steroid metabolites in matrices like equine urine or liver fractions. nih.gov The enhanced separation would minimize co-elution, leading to more accurate quantification and identification of trace-level compounds. nih.gov

Sample Preparation and Extraction Protocols for Biological and Environmental Matrices (Non-Human)

Effective sample preparation is a critical step to isolate this compound from the complex sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. nih.govnih.gov The choice of protocol depends heavily on the matrix, such as animal plasma, tissue, or environmental water samples.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for extracting steroids from aqueous samples. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents like ethyl acetate (B1210297) or diethyl ether are used to extract steroids. nih.gov While effective, LLE can sometimes lead to the formation of emulsions, which complicates the separation of layers. sepscience.com A modern variation is Supported Liquid Extraction (SLE), where the aqueous sample is absorbed onto an inert solid support. The organic extraction solvent is then passed through the support, providing a clean extract without the risk of emulsion formation. ed.ac.uksepscience.com SLE has been successfully automated for high-throughput analysis of steroid panels in plasma. ed.ac.uk

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that can be easily automated. nih.gov For steroid extraction from biological fluids, reversed-phase sorbents like C18 are frequently used. The typical process involves:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water. nih.gov

Loading: The sample (e.g., plasma, urine, or reconstituted tissue homogenate) is passed through the cartridge, and the steroids are retained on the sorbent. nih.govnih.gov

Washing: Interfering compounds are washed away using aqueous solutions, sometimes with a small percentage of organic solvent, or with a non-polar solvent like hexane (B92381) to remove lipids. nih.gov

Elution: The target analyte, this compound, is eluted from the sorbent using an organic solvent such as ethyl acetate or methanol. nih.gov

These extraction techniques are crucial for preparing samples from various non-human matrices, including equine liver S9 fractions for metabolism studies, mammalian and avian plasma for endocrine research, and wastewater for environmental monitoring. uq.edu.aunih.govnih.gov

Spectroscopic Characterization in Research

Confirming the identity and structure of a novel compound like this compound is a critical step that relies on powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including steroids. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom. For this compound, the spectra would be compared against data from known related steroids and analyzed for key features confirming its proposed structure. nih.govresearchgate.net Two-dimensional NMR experiments are often required for complete assignment of signals, especially in complex steroid structures. sci-hub.ru

The expected NMR signals would provide definitive evidence for the presence of all key structural components of the molecule.

Structural FeatureNucleusExpected Chemical Shift (ppm) RangeSignificance
Angular Methyl (C18)¹H~0.7 - 1.0Confirms the core steroid backbone.
Steroid Skeleton (CH, CH₂)¹H~1.0 - 2.5Represents the complex, overlapping signals of the fused ring system. orgchemboulder.com
Proton at C3 (H-3)¹H~3.5 - 4.1Characteristic of a proton attached to a carbon bearing a hydroxyl group. orgchemboulder.com The 3α configuration influences the precise shift and coupling constants.
Hydroxyethyl (B10761427) Group (CH₂)¹H~3.6 - 3.8Confirms the presence of the -CH₂-OH moiety of the side chain.
Hydroxyl Protons (OH)¹HVariable (1 - 5)Signal position is variable and depends on solvent and concentration; often exchanges with D₂O. ucl.ac.uk
Angular Methyl (C18)¹³C~12 - 20A key signal for the steroid nucleus.
Steroid Skeleton (CH, CH₂, CH₃)¹³C~20 - 60Represents the carbons of the A, B, C, and D rings.
Hydroxylated Carbon (C3)¹³C~65 - 75Confirms the position of the 3α-hydroxyl group.
Hydroxylated Carbon (C17)¹³C~80 - 90Confirms the position of the 17β-hydroxyl group.
Hydroxyethyl Group (CH₂)¹³C~60 - 70Represents the carbons of the C17α side chain.

Note: The chemical shifts are estimates based on data for structurally related steroids and general principles of NMR spectroscopy. Actual values would need to be determined experimentally. researchgate.netorgchemboulder.comucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govnih.gov For this compound, with a molecular formula of C₂₀H₃₄O₂, the expected monoisotopic mass is 306.2559 Da. An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), which provides strong evidence for the proposed formula and helps to distinguish it from other isobaric compounds. sciex.comnih.gov

In addition to exact mass, tandem mass spectrometry (MS/MS) with HRMS provides structural information through characteristic fragmentation patterns. sciex.comnih.gov While collision-induced dissociation (CID) is common, newer techniques like electron-activated dissociation (EAD) can generate more diagnostic fragments to better distinguish between steroid isomers. sciex.com For this compound, key fragmentation events would be expected to include:

Sequential losses of water (H₂O) from the two hydroxyl groups on the steroid ring and the one on the side chain.

Cleavage of the C17-side chain.

Characteristic cleavages of the A, B, C, and D rings of the steroid nucleus. researchgate.netresearchgate.net

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure and confirm the identity of the analyte. nih.gov

Immunoassay Development for Research Screening (e.g., ELISA for related metabolites)

While mass spectrometry provides definitive identification and quantification, immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for high-throughput screening in research settings. r-biopharm.comnih.gov These assays are based on the principle of competitive binding, where the steroid in a sample competes with an enzyme-labeled steroid for a limited number of binding sites on a specific antibody. r-biopharm.com

The primary challenge in developing a steroid immunoassay is ensuring its specificity. annlabmed.org Because antibodies are raised against a specific molecular shape, they can exhibit cross-reactivity with other structurally similar compounds. nih.govnih.gov For an assay targeting a metabolite of this compound, significant cross-reactivity could be expected from the parent compound and other related estrane-diols. nih.govspringermedizin.de

Developing a novel ELISA would involve:

Synthesizing a hapten (a modified version of the target metabolite) and conjugating it to a carrier protein to make it immunogenic.

Producing and purifying polyclonal or monoclonal antibodies that bind to the target. nih.gov

Developing the competitive assay format and optimizing conditions.

Rigorously testing the assay for cross-reactivity against a panel of structurally related steroids to understand its specificity. nih.govresearchgate.net

Due to the potential for cross-reactivity, immunoassays are often used for screening purposes, with positive or interesting results typically requiring confirmation by a more specific method like LC-MS/MS. sciex.comresearchgate.net

Method Validation and Quality Assurance in Analytical Research

To ensure that analytical data are reliable, reproducible, and fit for purpose, any quantitative method used in research must be thoroughly validated. europa.eunih.gov International guidelines provide a framework for the validation of bioanalytical methods. europa.eupmda.go.jphhs.gov A full validation establishes the performance characteristics of the method. pmda.go.jp

Key validation parameters include:

ParameterDescriptionImportance in Research
Selectivity / Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.euEnsures that the signal being measured is unequivocally from the target compound, preventing false positives or inaccurate quantification due to interferences. pmda.go.jp
Accuracy The closeness of the mean test results to the true concentration of the analyte. europa.eu It is typically assessed by analyzing quality control (QC) samples at different concentrations.Determines the systemic error or bias of the method, ensuring the measured values are correct.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. europa.euMeasures the random error of the method, indicating its reproducibility over time and under different conditions.
Calibration Curve / Range Demonstrates the relationship between the instrumental response and the known concentration of the analyte over a specific range. pmda.go.jp The range is the interval between the upper and lower limits of quantification.Defines the concentration window within which the assay is linear, accurate, and precise.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with predefined accuracy and precision. pmda.go.jpDefines the sensitivity of the assay, which is critical for measuring low-level endogenous metabolites.
Stability Evaluates the chemical stability of the analyte in the biological matrix under specific conditions and for given time periods (e.g., freeze-thaw, short-term benchtop, long-term storage). europa.euEnsures that the sample handling and storage procedures do not degrade the analyte, which would lead to artificially low measurements.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the matrix. europa.eu It is assessed to ensure it does not compromise the reliability of the quantification.Confirms that different biological samples do not variably suppress or enhance the analyte signal, which would affect accuracy and precision.

Quality assurance (QA) is the ongoing process of using these validated methods correctly. It involves analyzing QC samples with every batch of study samples to accept or reject the analytical run, adhering to standard operating procedures, and maintaining meticulous documentation of all analytical work. nih.govpmda.go.jp

Biological Relevance and Role As a Research Biomarker Non Human Models

Role in Endocrine System Regulation (e.g., as a metabolite influencing steroid profiles)

The metabolic pathway begins with ethylestrenol (B1671647), which is extensively biotransformed into norethandrolone (B1679909) in bovine liver cells. nih.gov Norethandrolone is then rapidly reduced to form metabolites, with 17α-ethyl-5β-estrane-3α,17β-diol (EED) being a major product. nih.gov Further oxygenation of EED's ethyl group is a plausible metabolic step that would yield 17α-Hydroxyethyl-5β-estrane-3α,17β-diol. nih.gov The presence of such metabolites is a key indicator used in anti-doping and residue surveillance programs to distinguish between endogenous steroids and those resulting from illegal administration, thereby providing a clearer picture of the animal's true endocrine status.

Utility in Environmental Monitoring and Wastewater-Based Epidemiology Research (focus on analytical detection and stability in environmental samples)

The use of anabolic steroids in livestock can lead to the contamination of ecosystems through the excretion of metabolites into manure, which is then used as fertilizer. Monitoring these compounds in soil and water is crucial for assessing environmental exposure and risk.

While there is no specific research in the reviewed literature on the environmental detection or stability of this compound, studies on related steroid hormones provide a relevant analytical framework. For instance, methods using gas chromatography–tandem mass spectrometry (GC/MS/MS) have been developed for the detection of metabolites of other growth promoters, like trenbolone (B1683226) acetate (B1210297), in receiving waters and surface soils. researchgate.net These methods achieve detection levels in the low nanogram per liter (ng/L) range and are vital for quantifying the environmental burden of these endocrine-disrupting compounds. researchgate.net

Given its polar -OH group, this compound would likely have different environmental mobility and stability compared to its less polar precursor, EED. However, without specific studies, its fate and transport in the environment remain unknown. The analytical techniques developed for other steroid metabolites could be adapted for its detection in environmental samples, should it be identified as a contaminant of concern.

Molecular Interactions and Potential Biochemical Activities in Vitro/mechanistic Studies

Enzyme Modulation and Specificity (e.g., as a substrate or product of steroid-modifying enzymes)

17α-Hydroxyethyl-5β-estrane-3α,17β-diol is recognized primarily as a metabolic product of synthetic anabolic-androgenic steroids (AAS), specifically norethandrolone (B1679909) and its prodrug, ethylestrenol (B1671647). tandfonline.com In vitro studies using animal liver preparations have elucidated the biotransformation pathways leading to related metabolites, providing a framework for understanding the formation of this compound.

The generation of this compound from a parent steroid like norethandrolone involves several enzymatic steps. In vitro investigations on norethandrolone and ethylestrenol in bovine and rat liver preparations have shown that these parent compounds undergo extensive phase I metabolism. cabidigitallibrary.orgnih.gov The process for the formation of the closely related metabolite, 17α-ethyl-5β-estrane-3α,17β-diol, has been detailed in studies using bovine hepatocytes and liver microsomes. These studies show that ethylestrenol is first converted to its active metabolite, norethandrolone (which has a ketone group at the C3 position). cabidigitallibrary.orgwikipedia.org Subsequently, norethandrolone is rapidly reduced to 17α-ethyl-5β-estrane-3α,17β-diol. cabidigitallibrary.orgresearchgate.net

This reduction involves the action of specific steroid-modifying enzymes:

5β-reductase: This enzyme reduces the double bond between C4 and C5 in the A-ring of the steroid nucleus.

3α-hydroxysteroid dehydrogenase (3α-HSD): This enzyme reduces the ketone group at the C3 position to a hydroxyl group with an alpha configuration.

The formation of the target compound, 17α-hydroxyethyl (B10761427) -5β-estrane-3α,17β-diol, necessitates an additional hydroxylation step on the 17α-ethyl side chain. This type of reaction is typically catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and are known to be involved in the phase I metabolism of many steroids. dshs-koeln.de Therefore, this compound is a downstream product, formed through sequential reductive and oxidative enzymatic reactions acting on its parent steroid.

Table 1: Postulated Enzymatic Formation of this compound

Precursor Compound Enzymatic Reaction Key Enzymes (Postulated) Resulting Product
Ethylestrenol Oxidation 3-hydroxysteroid dehydrogenase Norethandrolone
Norethandrolone A-ring reduction 5β-reductase, 3α-hydroxysteroid dehydrogenase 17α-ethyl-5β-estrane-3α,17β-diol

Receptor Binding Studies (Investigation of affinity for steroid receptors or other biomolecules in vitro)

Currently, there is a lack of published scientific literature detailing specific in vitro receptor binding studies for this compound. While research on structurally similar androgen metabolites, such as 5α-androstane-3β,17β-diol and 17α-ethynyl-3β-androstanediol, has demonstrated varying affinities for estrogen receptors (ERα and ERβ) and the androgen receptor (AR), no such data are available for the specific compound . nih.govwikipedia.orgnih.gov Without direct experimental evidence, the binding profile and affinity of this compound for steroid receptors or other biomolecules remain uncharacterized.

Cellular Assays and Mechanistic Investigations (in vitro cell lines, non-human context)

Similar to receptor binding data, there are no specific published cellular assay results or mechanistic investigations focused on the biological effects of this compound in in vitro cell line models. Studies have been conducted on its metabolic precursors in non-human contexts, such as the use of bovine liver cells and subcellular fractions to map the biotransformation of ethylestrenol and norethandrolone. cabidigitallibrary.orgresearchgate.net These assays confirmed the production of the related metabolite 17α-ethyl-5β-estrane-3α,17β-diol but did not investigate the downstream cellular activities of these products. cabidigitallibrary.org Consequently, the potential effects of this compound on cellular processes like proliferation, apoptosis, or gene expression have not been experimentally determined.

Table of Mentioned Compounds

Compound Name
This compound
17α-ethyl-5β-estrane-3α,17β-diol
5α-androstane-3β,17β-diol
17α-ethynyl-3β-androstanediol
Androgen Receptor (AR)
Cytochrome P450 (CYP)
Estrogen Receptor α (ERα)
Estrogen Receptor β (ERβ)
Ethylestrenol
Norethandrolone

Future Research Directions and Analytical Challenges

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of steroid metabolites like 17α-Hydroxyethyl-5β-estrane-3α,17β-diol, which are often present at low concentrations in complex biological matrices, demand continuous innovation in analytical technologies. Current methodologies, while powerful, face inherent limitations that future research aims to overcome.

Advanced chromatographic and mass spectrometric techniques form the cornerstone of steroid analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the preferred methods. However, for a compound like this compound, achieving high sensitivity is paramount, especially when monitoring for its presence as a biomarker of anabolic steroid abuse. Future developments will likely focus on:

Improved Ionization Techniques: While electrospray ionization (ESI) is common in LC-MS, its efficiency can be low for certain steroids. The development of more universal and efficient ionization sources will be crucial.

High-Resolution Mass Spectrometry (HRMS): The use of technologies like Orbitrap and time-of-flight (TOF) mass analyzers can provide highly accurate mass measurements, which aids in the confident identification of metabolites and the differentiation from isobaric interferences.

Advanced Separation Materials: The development of novel stationary phases for both gas and liquid chromatography will be essential to improve the separation of closely related steroid isomers, a significant challenge in steroid analytics.

A comparison of current and emerging analytical techniques for steroid analysis is presented in Table 1.

Analytical TechniqueCurrent StrengthsFuture Research Focus
GC-MS/MS High chromatographic resolution, extensive spectral libraries.Development of faster and more robust derivatization methods.
LC-MS/MS High sensitivity for a broad range of metabolites, no derivatization needed for many compounds.Improving ionization efficiency for non-polar steroids, development of new column chemistries for better isomer separation.
Supercritical Fluid Chromatography (SFC)-MS Fast separations, unique selectivity for isomers.Wider adoption and method development for routine analysis of complex biological samples.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Provides an additional dimension of separation based on ion shape and size, aiding in isomer differentiation.Expansion of collision cross-section (CCS) libraries for a wider range of steroid metabolites.

Elucidation of Undiscovered Metabolic Pathways and Enantiomeric Separations

The metabolic fate of this compound is not fully understood. As a known metabolite of the synthetic anabolic steroids norethandrolone (B1679909) and ethylestrenol (B1671647), its formation represents a key step in the biotransformation of these xenobiotics. Research indicates that ethylestrenol is metabolized to norethandrolone, which is then reduced to 17α-ethyl-5β-estrane-3α,17β-diol. While not explicitly detailed in available research, the formation of the hydroxyethyl (B10761427) group suggests further oxidative metabolism.

Future research should focus on:

Identifying the specific cytochrome P450 (CYP) enzymes responsible for the hydroxylation of the ethyl group.

Investigating further downstream metabolism , including potential phase II conjugation reactions (glucuronidation and sulfation) that would facilitate excretion.

Characterizing the full metabolic profile in various species to identify other related metabolites.

A significant challenge in steroid metabolism studies is the separation of enantiomers and diastereomers. Steroids possess multiple chiral centers, leading to a large number of possible stereoisomers, each of which may have different biological activities and metabolic fates. For this compound, the stereochemistry at each chiral center is defined, but the potential for in vivo epimerization at certain positions cannot be ruled out without further investigation.

The development of chiral chromatography columns and separation methods is essential for resolving these stereoisomers. This is critical for understanding the specific biological effects of each isomer and for developing stereospecific analytical methods for their detection.

Expanded Investigation of Biological Roles in Diverse Non-Human Organisms

Currently, the primary known biological relevance of this compound in non-human organisms is as a biomarker for the illegal use of norethandrolone and ethylestrenol in cattle. nih.gov Studies have shown that this compound is a major metabolite excreted in the urine and feces of cattle administered these anabolic steroids. nih.gov Its detection can therefore serve as evidence of such practices in livestock.

However, beyond its role as a metabolite of xenobiotics, the intrinsic biological activity of this compound is largely unexplored. Future research should aim to:

Investigate potential endocrine-disrupting effects. Many steroid-like molecules can interact with hormone receptors, and it is important to determine if this metabolite has any androgenic, estrogenic, or other hormonal activities.

Assess its biological effects in a wider range of species. While identified in cattle, its metabolism and potential effects in other animals, including those in aquatic environments that may be exposed to excreted metabolites, are unknown.

Explore its potential as a long-term marker. Research on related compounds has focused on identifying metabolites that remain detectable for extended periods after administration of the parent drug, enhancing the window for detection of illegal use.

Challenges in Reference Material Synthesis and Certification

The availability of high-purity certified reference materials (CRMs) is a prerequisite for the development and validation of accurate and reliable analytical methods. For this compound, obtaining a CRM is essential for its use in anti-doping and food safety testing. While reference standards are commercially available, the process of synthesis and certification presents several challenges. escholarship.org

The multi-step synthesis of a complex steroid molecule with specific stereochemistry is often a complex and costly process. The key challenges include:

Stereoselective Synthesis: Achieving the correct stereochemistry at all chiral centers is critical, as different isomers can have different properties and biological activities.

Purification: The removal of structurally similar impurities and isomers to achieve the high purity required for a CRM is a significant challenge.

Certification: The certification process involves extensive characterization using a battery of analytical techniques to confirm the identity and purity of the material. This includes techniques like NMR, MS, and chromatographic methods. The stability of the CRM must also be rigorously assessed over time.

The table below outlines the typical steps and challenges in the synthesis and certification of a steroid reference material.

StageKey ActivitiesMajor Challenges
Synthesis Multi-step organic synthesis from a suitable starting material.Controlling stereochemistry, optimizing reaction yields, minimizing by-products.
Purification Chromatographic techniques (e.g., HPLC) to isolate the target compound.Separation of closely related isomers and impurities.
Characterization Spectroscopic and spectrometric analysis (NMR, MS, IR) to confirm the structure.Unambiguous assignment of all signals and confirmation of stereochemistry.
Purity Assessment Quantitative analysis (e.g., qNMR, mass balance) to determine the purity.Accurate quantification of all impurities, including residual solvents and water.
Certification Issuing a certificate of analysis with the certified purity value and its uncertainty.Ensuring metrological traceability and conducting stability studies.

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

The advent of "omics" technologies, particularly metabolomics, offers a powerful approach to understanding the broader biological context of steroid metabolism. Instead of focusing on a single analyte, metabolomics allows for the simultaneous measurement of a large number of metabolites in a biological system. researchgate.net

For a compound like this compound, integrating metabolomics with other omics approaches such as genomics and transcriptomics could provide a more complete picture of its effects and metabolism. steraloids.com Future research in this area could involve:

Untargeted Metabolomics: To discover novel, previously unknown metabolites of norethandrolone and ethylestrenol, and to understand the broader metabolic perturbations caused by the administration of these anabolic steroids.

Steroid-Specific Metabolome Panels: The development of targeted metabolomics assays that can simultaneously quantify a large panel of steroid hormones and their metabolites, including this compound.

Multi-Omics Integration: By combining metabolomic data with transcriptomic data (measuring gene expression) from tissues like the liver, researchers can identify the specific enzymes and metabolic pathways that are up- or down-regulated in response to the parent anabolic steroids and their metabolites. This can provide mechanistic insights into the biological response to these compounds.

The integration of omics technologies holds the promise of moving beyond simple detection to a more comprehensive understanding of the biological impact of xenobiotic steroids and their metabolites.

Q & A

Basic: What analytical techniques are recommended for structural characterization of 17α-Hydroxyethyl-5β-estrane-3α,17β-diol?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use trimethylsilyl (TMS) derivatization to enhance volatility. GC-EI-QTOF-MS can differentiate stereoisomers via characteristic ion fragments (e.g., m/z 143 and 130 for TMS derivatives of 17-hydroxy, 17-methyl steroids) and elution order reversal between 5α and 5β isomers .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suitable for non-derivatized compounds, with validation against pharmacopeial standards (e.g., USP, EP) .
  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry at positions 3α, 5β, and 17β using coupling constants and NOE experiments.

Basic: How can researchers synthesize this compound in laboratory settings?

Answer:

  • Precursor Pathways: Start with progesterone or testosterone derivatives. Enzymatic 5β-reduction and hydroxylation steps are critical. Use isotope-labeled precursors (e.g., tritiated progesterone) to trace intermediates .
  • Chemical Modifications: Sulfation at position 3α can be achieved via controlled reaction scaling to favor mono-sulfates over bis-sulfates. Validate purity using LC-ESI-QQQ-MS .
  • Enzyme Inhibition: Employ 5α-reductase inhibitors (e.g., 4MA) to block competing pathways and isolate 5β-specific metabolites .

Advanced: How to differentiate 5α and 5β stereoisomers of estrane diols in chromatographic analyses?

Answer:

  • GC-MS Elution Order: 5β-sulfated metabolites elute earlier than 5α isomers, contrasting with non-sulfated forms. Monitor m/z 143 and 130 for TMS derivatives .
  • Hydrogenation Studies: Catalytic hydrogenation of double bonds in precursors (e.g., androstenedione) followed by chiral column separation resolves 5α/5β configurations.
  • Isotopic Labeling: Use deuterated internal standards to distinguish fragmentation patterns in MS workflows .

Advanced: How to resolve conflicting data on metabolic pathways of this compound?

Answer:

  • Isotopic Tracers: Incubate tissues with [³H]-labeled precursors (e.g., progesterone) and analyze metabolites via HPLC/TLC. Block alternate pathways with inhibitors like 4MA .
  • Enzyme Profiling: Quantify 5β-reductase and hydroxysteroid dehydrogenase activity in target tissues using radiometric assays.
  • Pathway Competition: Add non-radioactive intermediates (e.g., 5α-pregnane-3α,17α-diol-20-one) to confirm route dominance .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent degradation. Short-term storage at 4°C is acceptable but suboptimal .
  • Chemical Stability: Avoid exposure to strong acids/bases and oxidizing agents. Use inert atmospheres (N₂) for long-term preservation .
  • Solubility: Prepare stock solutions in DMSO or methanol (20 mg/mL) to minimize hydrolysis .

Advanced: What strategies detect trace levels of this compound in anti-doping research?

Answer:

  • Sample Pretreatment: Use enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites. Solid-phase extraction (SPE) with C18 cartridges improves recovery .
  • LC-MS/MS with Derivatization: Enhance sensitivity via dansyl chloride or Girard’s reagent T derivatization. Validate against certified reference materials (e.g., NMID561-1MG) .
  • Threshold Enforcement: Cross-reference with absolute thresholds (e.g., estranediol diglucuronide) using deuterated internal standards .

Basic: How to validate the purity and identity of reference standards for this compound?

Answer:

  • Chromatographic Purity: Use TLC (≥98% purity) and HPLC with UV detection (λ = 240 nm for conjugated dienes) .
  • Spectroscopic Confirmation: Match NMR (¹H and ¹³C) and high-resolution MS data to published spectra.
  • Pharmacopeial Alignment: Compare with USP/EP monographs for steroidal diols, ensuring ≤2% impurity .

Advanced: How does sulfation impact detection and quantification in urine samples?

Answer:

  • GC-MS Artifacts: Non-hydrolyzed sulfated forms produce multiple peaks due to thermal decomposition. Hydrolyze samples with arylsulfatase to simplify analysis .
  • Ion Suppression: Sulfates reduce ionization efficiency in ESI-MS. Use post-column infusion to assess matrix effects.
  • Quantification Bias: Correct for recovery losses (e.g., 70–90% via mechanical shaker vs. microwave-assisted extraction) .

Basic: What enzymatic pathways are involved in its biosynthesis?

Answer:

  • Key Enzymes: 5β-reductase, 3α-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase.
  • Model Systems: Study tammar wallaby testes, where progesterone is converted via 5α-pregnane-3α,17α-diol-20-one and androsterone intermediates .
  • Inhibition Studies: Use 4MA to block 5α-reductase and isolate 5β-specific pathways .

Advanced: How do extraction methodologies affect recovery rates from complex matrices?

Answer:

  • Mechanical vs. Microwave-Assisted Extraction: Microwave methods improve recovery (e.g., 85–95%) for steroids in urine vs. 65–75% with mechanical shaking .
  • Solvent Optimization: Methanol:water (70:30) maximizes solubility while minimizing co-extraction of lipids.
  • Matrix-Specific Protocols: For plasma, use protein precipitation (acetonitrile) followed by SPE. For tissues, homogenize in PBS with protease inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.